molecular formula C7H10O3 B085299 Diallyl carbonate CAS No. 15022-08-9

Diallyl carbonate

Cat. No.: B085299
CAS No.: 15022-08-9
M. Wt: 142.15 g/mol
InChI Key: JKJWYKGYGWOAHT-UHFFFAOYSA-N
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Description

Diallyl carbonate (DAC), with the chemical formula C₇H₁₀O₃ (CAS 15022-08-9), is a symmetrical organic carbonate ester featuring two allyl groups. Its molecular weight is 142.15 g/mol, and its structure enables versatile reactivity, particularly in polymerization and transesterification reactions .

Scientific Research Applications

Diallyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

Diallyl carbonate exerts its effects primarily through its reactivity with nucleophiles. The presence of double bonds in the allyl groups makes it highly reactive in various chemical processes. In Tsuji-Trost allylation, it promotes the formation of carbanions, boronates, phosphides, amides, and alkoxides, acting as in situ nucleophiles and increasing the reaction rate compared to allyl acetate .

Comparison with Similar Compounds

Diallyl carbonate is compared below with structurally or functionally related carbonates, focusing on synthesis, reactivity, physical properties, and applications.

Key Compounds for Comparison

  • Diethyl Carbonate (DEC)
  • Dimethyl Carbonate (DMC)
  • Dibenzyl Carbonate (DBC)
  • Allyl Diglycol Carbonate (ADC, CAS 142-22-3)
  • Diallyl Phthalate (DAP)

Comparative Analysis

Table 2: Physical Properties

Compound Density (g/mL) Melting Point (°C) Boiling Point (°C) Water Solubility (g/L)
This compound N/A N/A N/A Low (exact data unavailable)
Allyl Diglycol Carbonate 1.15 -4 161 (at 2 mmHg) 2.36 (20°C)
Diethyl Carbonate 0.975 -43 126 12.5 (20°C)
Dimethyl Carbonate 1.069 4 90 140 (20°C)

Critical Insights

  • Reactivity : DAC and DBC exhibit slower reduction kinetics compared to asymmetrical carbonates like ethyl methyl carbonate, likely due to steric hindrance from allyl/benzyl groups .
  • Polymerization : ADC forms optically clear polymers, whereas DAC’s applications focus on copolymer synthesis (e.g., nuclear track detectors) .
  • Toxicity : ADC shows higher acute toxicity (LD₅₀ = 426 mg/kg) than DAP (1,200 mg/kg) or DEC (5,800 mg/kg), necessitating stringent handling .

Biological Activity

Diallyl carbonate (DAC) is an organic compound with the formula C₆H₁₀O₄, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on recent research findings.

This compound is characterized as a carbonic acid diester, which plays a significant role in various biochemical processes. Its structure allows for interactions with biological macromolecules, influencing lipid peroxidation and other cellular mechanisms.

Lipid Peroxidation

Recent studies have shown that DAC can initiate lipid peroxidation through the action of carbonate radicals. These radicals primarily abstract hydrogen from diallyl carbon atoms, leading to lipid damage, which is a significant factor in cellular oxidative stress. The reaction kinetics indicate that the rate constants for hydrogen abstraction from diallyl carbon atoms are notably high, suggesting a strong propensity for DAC to induce oxidative damage under physiological conditions .

Table 1: Reaction Rate Constants for this compound Induced Lipid Peroxidation

Reaction TypeRate Constant (s⁻¹/(mole/cm³))
Hydrogen abstraction from diallyl carbon1.208 × 10⁻²²
Hydrogen abstraction from allyl carbon1.375 × 10⁻²⁵
Addition of carbonate radicals1.078 × 10⁻²⁵

Biological Activities

This compound exhibits various biological activities that have been documented in scientific literature:

  • Antimicrobial Activity : DAC has demonstrated effectiveness against several bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.
  • Cytotoxicity : Research indicates that DAC can inhibit cell proliferation in certain cancer cell lines (e.g., SH-SY5Y neuroblastoma cells), highlighting its potential as an anticancer agent .
  • Antioxidant Properties : Despite its role in promoting lipid peroxidation, DAC also possesses antioxidant properties that may mitigate oxidative stress under specific conditions.

Case Studies

  • Cancer Cell Inhibition : A study focused on the cytotoxic effects of DAC on SH-SY5Y cells revealed that low concentrations could significantly reduce cell viability. This suggests that DAC may serve as a lead compound for developing new anticancer therapies .
  • Oxidative Stress Research : Investigations into the mechanism of lipid peroxidation initiated by DAC have provided insights into its role as a pro-oxidant. The findings indicate that while DAC can induce oxidative damage, it also engages in complex interactions with cellular antioxidants, potentially balancing its effects under varying concentrations .

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize diallyl carbonate, and what are their key procedural steps?

  • Methodology :

  • Urea transesterification : React urea with allyl alcohol using metal chloride catalysts (e.g., LaCl₃) under controlled temperature (80–120°C). This two-step process involves initial monoalcoholysis to form allyl carbamate, followed by reaction with excess allyl alcohol to yield this compound (DAC). LaCl₃ enhances DAC yield (up to 75%) by stabilizing intermediates .
  • Phosphane-mediated synthesis : Use triphenylphosphane and diethyl azodicarboxylate (DEAD) with CO₂ and allyl alcohol. This one-pot method achieves ~75% yield under ambient conditions but requires careful handling of reactive reagents .
    • Critical Parameters : Catalyst selection, reaction time (4–12 hours), and molar ratios (e.g., urea:allyl alcohol = 1:2–1:4) significantly influence yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data do they provide?

  • Methodology :

  • ¹³C NMR : Identifies carbonyl (δ ~154–157 ppm) and allyl CH₂ groups (δ ~68–70 ppm). Peak splitting confirms stereochemical purity .
  • FT-IR : Detects carbonate C=O stretching (~1740 cm⁻¹) and allyl C-H vibrations (~1640 cm⁻¹). In situ FT-IR can monitor reaction progress .
  • Mass Spectrometry (EI) : Molecular ion peak at m/z 142 (C₇H₁₀O₃) and fragmentation patterns validate structure .

Q. What are the critical physical properties of this compound relevant to experimental design?

  • Key Data :

  • Density: 0.991 g/mL at 25°C .
  • Boiling Point: 161°C at 2 mmHg .
  • Solubility: 2.36 g/L in water at 20°C; miscible with organic solvents (e.g., ethanol, acetone) .
    • Handling Considerations : Low flash point (>230°F) necessitates inert atmospheres during high-temperature reactions .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Protocols :

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (R36/37/38).
  • Store in sealed containers under nitrogen at 4°C to prevent polymerization.
  • Avoid oxidizers; use sand or CO₂ for fire suppression .

Advanced Research Questions

Q. How do catalytic systems (e.g., metal chlorides) influence the yield and selectivity of this compound synthesis?

  • Analysis :

  • LaCl₃ vs. Other Chlorides : La³⁺ ions stabilize carbamate intermediates, reducing side reactions (e.g., urea decomposition). Yields follow LaCl₃ > ZnCl₂ > MgCl₂ due to Lewis acidity trends .
  • Mechanistic Insights : X-ray diffraction and elemental analysis of LaCl₃ catalysts suggest a coordination-complex mechanism, where La³⁺ binds to carbonyl oxygen, facilitating nucleophilic attack by allyl alcohol .

Q. What computational approaches are used to model this compound’s reactivity and physicochemical properties?

  • Methods :

  • Quantum Chemistry (DFT) : Predicts reaction pathways (e.g., transition states in transesterification) and electronic properties (HOMO-LUMO gaps) .
  • QSPR/Neural Networks : Correlate molecular descriptors (e.g., rotatable bonds, polar surface area) with properties like solubility or thermal stability .

Q. How can contradictory data on synthetic yields be resolved across studies?

  • Case Study :

  • Discrepancy : Urea transesterification yields vary (60–75%) due to differences in catalyst activation (e.g., pre-treatment of LaCl₃) or moisture sensitivity .
  • Resolution : Standardize protocols (e.g., anhydrous conditions, catalyst calcination) and validate purity via GC-MS or HPLC .

Q. What emerging applications does this compound have in polymer science?

  • Research Frontiers :

  • Crosslinking Agent : Forms thermosetting resins via radical polymerization (e.g., CR-39 lenses). Reaction kinetics studied via DSC and rheometry .
  • CO₂-Based Polycarbonates : Copolymerize with epoxides using Zn-Co catalysts to synthesize biodegradable polymers .

Properties

IUPAC Name

bis(prop-2-enyl) carbonate
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InChI

InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJWYKGYGWOAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25549-94-4
Record name Carbonic acid, di-2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID6065846
Record name Carbonic acid, di-2-propen-1-yl ester
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Molecular Weight

142.15 g/mol
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CAS No.

15022-08-9
Record name Allyl carbonate
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Record name Diallyl carbonate
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Record name Diallyl carbonate
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Synthesis routes and methods I

Procedure details

The procedure employed in Example 30 is substantially repeated employing polystyrene-bound benzyl-tri-n-butylphosphonium chloride (2 percent cross-linked with divinylbenzene) as the catalyst. Accordingly, 15 g of the polymeric catalyst, allyl chloride (76.5 g, 1.0 mole), dimethyl carbonate (90.0 g, 1.0 mole) and p-methoxyphenol (0.5 g, 0.004 mole) are combined in a reactor and heated for 6 hours at 150° C. under 600 psi carbon dioxide. The reactor is then cooled to room temperature and vented. After separating the catalyst by filtration, allyl methyl carbonate (23.8 percent yield) and diallyl carbonate (2.0 percent yield) are obtained by distillation.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
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Reaction Step One
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76.5 g
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90 g
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[Compound]
Name
polymeric catalyst
Quantity
15 g
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction conditions of Example 1 are substantially repeated employing allyl chloride (76.5 g, 1.0 mole), dimethyl carbonate (90.0 g, 1.0 mole), tetra-n--butylphosphonium bromide (6.78 g, 0.02 mole) and p-methoxyphenol (0.5 g, 0.004 mole) polymerization inhibitors. After heating for 7 hours at 150° C. and 600 psi carbon dioxide pressure, the reactor is cooled to room temperature and vented. Distillation gives 29.0 g (25 percent yield) of allyl methyl carbonate having b.p. of 79° C.-80° C. (150 torr) and 4.8 g (3.4 percent yield) of diallyl carbonate having b.p. of 107° C.-108° C. (150 torr).
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
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0.5 g
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reactant
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6.78 g
Type
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Yield
3.4%

Retrosynthesis Analysis

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